molecular formula C12H16BrNO3S B6503395 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide CAS No. 1396679-47-2

4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide

Cat. No. B6503395
CAS RN: 1396679-47-2
M. Wt: 334.23 g/mol
InChI Key: SNPYFJVLTVVGIP-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide (4-Br-CHPBS) is a synthetic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 130-132 °C and a boiling point of 270-272 °C. 4-Br-CHPBS is a member of the sulfonamide family, and is related to other compounds such as sulfanilamide and sulfamethoxazole. It is an important research tool for studying the biochemical and physiological effects of compounds on living organisms, and has been used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide is not yet fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an antagonist of certain receptors, which can affect the activity of certain hormones and neurotransmitters in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide are not yet fully understood. Studies have shown that the compound has an inhibitory effect on the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of certain hormones and neurotransmitters in the body. In addition, it has been shown to have an inhibitory effect on the growth and development of plants and animals.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide in laboratory experiments include its high solubility in various solvents, its low toxicity, and its low cost. The main limitation of using 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

The future directions for research involving 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide include further studies on its mechanism of action and its biochemical and physiological effects. Additionally, further studies should be conducted to determine the effects of the compound on the growth and development of plants and animals. Other potential future directions include the development of new synthesis methods and the development of new applications for the compound in scientific research.

Synthesis Methods

The synthesis of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide involves the reaction of bromobenzene with 3-cyclopropyl-3-hydroxypropyl benzene-1-sulfonamide (CHPBS). This reaction is carried out in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 70-80 °C in a solvent such as acetonitrile. The reaction is complete when the desired product (4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide) is obtained.

Scientific Research Applications

4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide is widely used in scientific research as a tool for studying the biochemical and physiological effects of compounds on living organisms. It has been used in a variety of laboratory experiments to study the effects of drugs on the human body, as well as to study the effects of environmental toxins on living organisms. It has also been used to study the effects of certain compounds on the growth and development of plants and animals.

properties

IUPAC Name

4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c13-10-3-5-11(6-4-10)18(16,17)14-8-7-12(15)9-1-2-9/h3-6,9,12,14-15H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPYFJVLTVVGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNS(=O)(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide

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